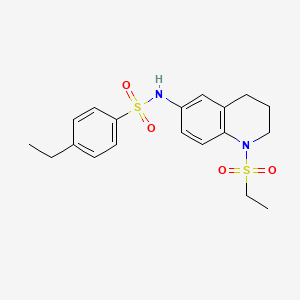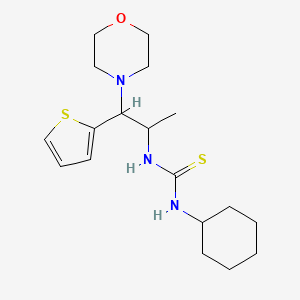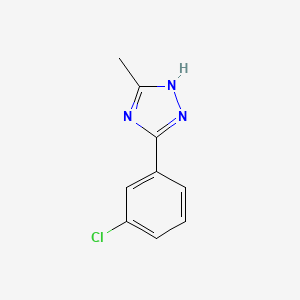
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a fascinating compound within the chemical and pharmaceutical realms. Known for its complex structure, it integrates elements from the tetrahydroquinoline and benzenesulfonamide families, which can exhibit significant biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the assembly of its core structures through sequential reactions. Starting with a quinoline derivative, the process involves ethylation to introduce the 4-ethyl group. The benzenesulfonamide part is attached using sulfonylation reactions under controlled acidic or basic conditions.
Industrial Production Methods: For industrial-scale production, advanced methods like continuous flow synthesis may be employed to enhance yield and purity. Optimizing parameters such as temperature, pressure, and reactant concentrations are key for efficient large-scale synthesis.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo oxidation reactions, often catalyzed by strong oxidizing agents, converting it to its respective oxides.
Reduction: Reduction processes may target its sulfonyl groups, using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at its quinoline or benzene rings, where halogens or other leaving groups are replaced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine, followed by nucleophilic agents such as amines or thiols.
Major Products Formed:
Oxidized derivatives, reduced derivatives, and substituted analogs, depending on the reactants and conditions applied.
科学研究应用
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide boasts a wide array of applications in scientific research:
Chemistry: Used as a reagent or intermediate in synthetic organic chemistry for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Applied in the formulation of specialty chemicals, additives, and advanced materials.
作用机制
The exact mechanism of action of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved could range from signal transduction to metabolic regulation, dictated by the compound's structural attributes.
相似化合物的比较
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide distinguishes itself through unique structural features and reactivity:
Similar Compounds: Tetrahydroquinoline derivatives, other benzenesulfonamides.
Uniqueness: The combination of the tetrahydroquinoline core with an ethylsulfonyl group and a benzenesulfonamide moiety sets it apart, offering a distinct profile of reactivity and potential biological activity.
These details should provide a comprehensive overview of this compound, reflecting its complexity and versatility in scientific research and industrial applications. Curious to dive deeper into any of these sections?
属性
IUPAC Name |
4-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-15-7-10-18(11-8-15)27(24,25)20-17-9-12-19-16(14-17)6-5-13-21(19)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWNOHIABXLVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2941784.png)

![N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2941788.png)
![2,2,2-Trifluoro-1-[3-(pyridin-4-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2941791.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide](/img/structure/B2941794.png)
![2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941795.png)
![3-Chlorothieno[3,2-b]pyridine](/img/structure/B2941796.png)
![N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2941798.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2941802.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2941804.png)

![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)
